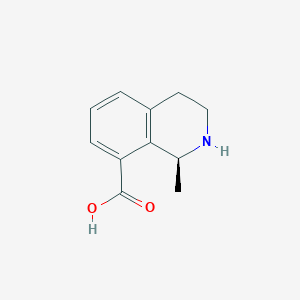
3,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,8-Trimethylchroman-4-one is a derivative of chroman-4-one, a significant structural entity in medicinal chemistry. Chroman-4-one compounds are known for their diverse biological activities and are used as building blocks in the synthesis of various medicinal compounds .
Métodos De Preparación
The synthesis of 3,5,8-Trimethylchroman-4-one involves several steps. One common method is the Pechmann condensation, where substituted phenols react with cinnamic acid in the presence of polyphosphoric acid . Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization in the presence of trifluoroacetic acid and trifluoromethanesulfonic acid . Industrial production methods often optimize these reactions for higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
3,5,8-Trimethylchroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, phosphorus pentoxide, and trifluoroacetic acid . Major products formed from these reactions include different chromanone derivatives, which exhibit significant biological activities .
Aplicaciones Científicas De Investigación
3,5,8-Trimethylchroman-4-one has a wide range of scientific research applications. It is used in medicinal chemistry for the development of drugs with anticancer, antidiabetic, and antimicrobial properties . In biology, it is studied for its potential as an anti-inflammatory and antioxidant agent . In the industry, it is used in the synthesis of various chemical compounds and as an active ingredient in cosmetic preparations .
Mecanismo De Acción
The mechanism of action of 3,5,8-Trimethylchroman-4-one involves its interaction with various molecular targets and pathways. It acts as an inhibitor of enzymes such as acetylcholinesterase and tumor necrosis factor-α (TNF-α), which are involved in inflammatory and neurodegenerative processes . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
3,5,8-Trimethylchroman-4-one is similar to other chroman-4-one derivatives such as flavanones, isoflavones, and spirochromanones . its unique substitution pattern at the 3, 5, and 8 positions gives it distinct biological activities and chemical properties . For example, while flavanones are known for their anticancer properties, 3,5,8-Trimethylchroman-4-one exhibits a broader range of activities, including anti-inflammatory and antioxidant effects .
Propiedades
Número CAS |
61995-66-2 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
3,5,8-trimethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H14O2/c1-7-4-5-8(2)12-10(7)11(13)9(3)6-14-12/h4-5,9H,6H2,1-3H3 |
Clave InChI |
JDXAVVZBVJGOBD-UHFFFAOYSA-N |
SMILES canónico |
CC1COC2=C(C=CC(=C2C1=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11907837.png)
![Ethyl 6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B11907838.png)
![3-Chloro-6-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B11907848.png)





![6-(Methylamino)spiro[2.5]octane-1-carboxylic acid](/img/structure/B11907883.png)


